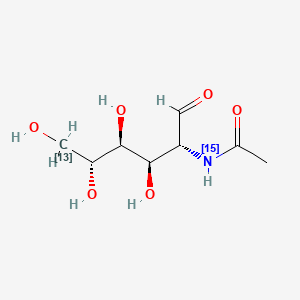

N-Acetyl-D-glucosamine-13C,15N-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H15NO6 |

|---|---|

Molecular Weight |

223.19 g/mol |

IUPAC Name |

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(613C)hexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i3+1,9+1 |

InChI Key |

MBLBDJOUHNCFQT-RORQMRTLSA-N |

Isomeric SMILES |

CC(=O)[15NH][C@@H](C=O)[C@H]([C@@H]([C@@H]([13CH2]O)O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Acetyl-D-glucosamine-¹³C,¹⁵N-1: A Technical Guide to the Principle of Metabolic Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of metabolic labeling using N-Acetyl-D-glucosamine-¹³C,¹⁵N-1, a powerful stable isotope-labeled monosaccharide for tracing and quantifying protein glycosylation. This guide provides a comprehensive overview of the underlying biochemical pathways, detailed experimental considerations, and data analysis strategies relevant to researchers in proteomics, glycobiology, and drug development.

Introduction to Metabolic Labeling and O-GlcNAcylation

Metabolic labeling is a fundamental technique used to study the dynamics of cellular processes. By introducing molecules containing stable isotopes (e.g., ¹³C, ¹⁵N) into cellular metabolism, researchers can track their incorporation into biomolecules such as proteins and glycans.[1] This approach allows for the quantitative analysis of synthesis, turnover, and post-translational modifications (PTMs).

One such critical PTM is O-linked β-N-acetylglucosamine (O-GlcNAc) modification, or O-GlcNAcylation. This dynamic and reversible process involves the attachment of a single N-acetylglucosamine (GlcNAc) molecule to serine and threonine residues of nuclear and cytoplasmic proteins.[2][3] O-GlcNAcylation is crucial for regulating a vast array of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been implicated in various diseases, such as cancer, diabetes, and neurodegenerative disorders.[4][5]

N-Acetyl-D-glucosamine-¹³C,¹⁵N-1 is a stable isotope-labeled analog of GlcNAc that serves as a tracer in metabolic labeling experiments.[6][7][8] By supplying cells with this labeled sugar, it is metabolically incorporated into the nucleotide sugar donor, UDP-GlcNAc, and subsequently transferred onto proteins by O-GlcNAc transferase (OGT). The heavy isotopes from N-Acetyl-D-glucosamine-¹³C,¹⁵N-1 act as a mass signature that can be detected by mass spectrometry, enabling the identification and quantification of O-GlcNAcylated proteins.

The Biochemical Principle: The Hexosamine Salvage Pathway

While the de novo synthesis of UDP-GlcNAc occurs through the Hexosamine Biosynthesis Pathway (HBP) starting from glucose, cells can also utilize an alternative route known as the Hexosamine Salvage Pathway.[9][10][11] This pathway allows for the direct utilization of free GlcNAc from the cellular environment. The metabolic labeling strategy with N-Acetyl-D-glucosamine-¹³C,¹⁵N-1 primarily leverages this salvage pathway.

The key steps are as follows:

-

Uptake: Exogenously supplied N-Acetyl-D-glucosamine-¹³C,¹⁵N-1 is transported into the cell.

-

Phosphorylation: N-acetylglucosamine kinase (NAGK) phosphorylates the labeled GlcNAc at the C6 position to generate N-Acetyl-D-glucosamine-¹³C,¹⁵N-1-6-phosphate.[11]

-

Isomerization: N-acetylglucosamine-phosphate mutase (AGM) converts the 6-phosphate form to the 1-phosphate form.[12]

-

UDP-GlcNAc Synthesis: Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1) catalyzes the reaction of N-Acetyl-D-glucosamine-¹³C,¹⁵N-1-1-phosphate with UTP to produce the high-energy sugar donor, UDP-N-Acetyl-D-glucosamine-¹³C,¹⁵N-1.[10]

-

Glycosylation: O-GlcNAc transferase (OGT) then utilizes the labeled UDP-GlcNAc to glycosylate target proteins on serine and threonine residues.

The incorporation of both ¹³C and ¹⁵N from the labeled GlcNAc molecule provides a distinct mass shift in mass spectrometry analysis, allowing for clear differentiation between pre-existing (light) and newly synthesized (heavy) O-GlcNAc modifications.

Quantitative Data Presentation

The primary quantitative output from metabolic labeling with N-Acetyl-D-glucosamine-¹³C,¹⁵N-1 is the measurement of isotopic enrichment in O-GlcNAcylated peptides by mass spectrometry. This data allows for the determination of incorporation efficiency and the relative quantification of O-GlcNAcylation dynamics.

Table 1: Theoretical Mass Shifts for Labeled Moieties

| Moiety | Unlabeled Mass (Da) | Labeled Moiety | Labeled Mass (Da) | Mass Shift (Da) |

| N-Acetyl-D-glucosamine | 221.21 | N-Acetyl-D-glucosamine-¹³C,¹⁵N-1 | 223.21 | +2.00 |

| O-GlcNAc on Peptide | +203.195 | O-GlcNAc-¹³C,¹⁵N-1 on Peptide | +205.195 | +2.00 |

Note: The exact mass shift may vary slightly based on the specific isotopic purity of the labeled compound.

Table 2: Example Quantitative Data from a Pulse-Chase Experiment

| Protein | Peptide Sequence | Condition | Heavy/Light Ratio | Interpretation |

| Protein X | ...SGLY... | 2h Pulse | 0.85 | Rapid O-GlcNAc turnover |

| Protein Y | ...TVAL... | 2h Pulse | 0.15 | Slow O-GlcNAc turnover |

| Protein X | ...SGLY... | 8h Chase | 0.20 | Labeled O-GlcNAc is removed |

| Protein Y | ...TVAL... | 8h Chase | 0.12 | Labeled O-GlcNAc is stable |

* denotes the site of O-GlcNAcylation.

Experimental Protocols

A generalized workflow for a quantitative proteomics experiment using N-Acetyl-D-glucosamine-¹³C,¹⁵N-1 is outlined below. Optimization of parameters such as labeling time and concentration of the labeled sugar is crucial for successful experiments.

Cell Culture and Metabolic Labeling

-

Cell Culture: Culture cells of interest to approximately 70-80% confluency in standard growth medium.

-

Labeling Medium Preparation: Prepare growth medium supplemented with N-Acetyl-D-glucosamine-¹³C,¹⁵N-1. The final concentration typically ranges from 50 µM to 200 µM, but should be optimized for the specific cell line and experimental goals. A control culture should be maintained in parallel with unlabeled N-Acetyl-D-glucosamine.

-

Labeling: Remove the standard growth medium from the cells, wash once with phosphate-buffered saline (PBS), and replace with the labeling medium.

-

Incubation: Incubate the cells for the desired period. For steady-state labeling, this may be 24-48 hours. For pulse-chase experiments, a shorter pulse (e.g., 2-4 hours) is followed by a switch to medium containing unlabeled GlcNAc for the chase period.

Protein Extraction and Digestion

-

Cell Lysis: After labeling, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and O-GlcNAcase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.

-

Protein Digestion: For bottom-up proteomics, proteins are typically reduced, alkylated, and digested into peptides using an enzyme such as trypsin.

Enrichment of O-GlcNAcylated Peptides (Optional but Recommended)

Due to the low stoichiometry of O-GlcNAcylation, enrichment of O-GlcNAcylated peptides is often necessary for their detection by mass spectrometry.[5]

-

Lectin Affinity Chromatography: Wheat germ agglutinin (WGA) is a lectin that binds to GlcNAc and can be used to enrich for O-GlcNAcylated proteins or peptides.

-

Chemoenzymatic Labeling and Enrichment: A more specific method involves the enzymatic transfer of a modified galactose analog (e.g., containing an azide or alkyne) to the O-GlcNAc moiety, followed by click chemistry to attach a biotin tag for streptavidin-based enrichment.[2][5]

Mass Spectrometry Analysis

-

LC-MS/MS: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A high-resolution mass spectrometer is essential for accurately measuring the mass difference between the light and heavy isotopic forms of the peptides.

-

Data Acquisition: Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire MS/MS spectra for peptide identification and quantification.

Data Analysis

-

Database Searching: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, etc.) to identify peptides from the MS/MS spectra. The search parameters must be set to include O-GlcNAcylation as a variable modification, and the mass of the ¹³C,¹⁵N-labeled O-GlcNAc moiety must be specified.

-

Quantification: The relative abundance of the heavy and light forms of each identified O-GlcNAcylated peptide is determined by comparing the integrated peak areas from the mass spectrometer.

-

Biological Interpretation: The quantitative data can be used to determine the turnover rates of O-GlcNAcylation on specific sites and proteins, and to compare O-GlcNAcylation dynamics under different experimental conditions.

Applications in Research and Drug Development

The use of N-Acetyl-D-glucosamine-¹³C,¹⁵N-1 in metabolic labeling studies offers several key applications:

-

Studying O-GlcNAcylation Dynamics: This technique allows for the precise measurement of the rates of O-GlcNAc addition and removal on specific proteins, providing insights into the regulation of this PTM.

-

Identifying Novel O-GlcNAcylated Proteins: By comparing the proteomes of labeled and unlabeled cells, researchers can identify new protein substrates of OGT.

-

Investigating the Effects of Drug Candidates: The impact of small molecules on O-GlcNAcylation dynamics can be assessed by treating labeled cells with the compound of interest and measuring changes in the incorporation of the heavy isotope. This is particularly valuable for the development of OGT and OGA inhibitors.

-

Metabolic Flux Analysis: In combination with other isotopic tracers, N-Acetyl-D-glucosamine-¹³C,¹⁵N-1 can be used to probe the flux through the hexosamine salvage pathway and its interplay with other metabolic routes.[3][9]

Conclusion

Metabolic labeling with N-Acetyl-D-glucosamine-¹³C,¹⁵N-1 is a robust and versatile technique for the quantitative analysis of protein O-GlcNAcylation. By leveraging the hexosamine salvage pathway and the power of high-resolution mass spectrometry, this approach provides researchers with a valuable tool to unravel the complex roles of O-GlcNAcylation in health and disease, and to accelerate the development of novel therapeutics targeting this critical post-translational modification.

References

- 1. Release and utilization of N-acetyl-d-glucosamine from human milk oligosaccharides by Bifidobacterium longum subsp. infantis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescent Detection of O-GlcNAc via Tandem Glycan Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B - PMC [pmc.ncbi.nlm.nih.gov]

Dual Isotope Labeling with 13C and 15N: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dual isotope labeling using stable isotopes ¹³C and ¹⁵N, a powerful technique for tracing the metabolic fate of molecules in biological systems. This methodology has become indispensable in diverse research areas, including metabolic flux analysis, quantitative proteomics, and drug development, offering precise insights into complex cellular processes.

Core Concepts of Dual Isotope Labeling

Dual isotope labeling with ¹³C and ¹⁵N involves the incorporation of these non-radioactive, heavy isotopes into molecules of interest, such as amino acids, glucose, or drug candidates.[1][2] By replacing the naturally abundant ¹²C and ¹⁴N atoms, researchers can track the journey of these labeled molecules through metabolic pathways and protein synthesis. The distinct mass difference imparted by the heavy isotopes allows for their detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

The key advantage of using two distinct isotopes is the ability to simultaneously trace the carbon skeleton and the nitrogen-containing components of a molecule. This provides a more complete picture of metabolic processes, such as the differential fate of the carbon and nitrogen atoms of an amino acid during metabolism.[3]

Applications in Research and Drug Development

Metabolic Flux Analysis (MFA)

¹³C and ¹⁵N dual labeling is a cornerstone of Metabolic Flux Analysis (MFA), a technique used to quantify the rates of metabolic reactions within a cell.[3][4] By introducing ¹³C-labeled glucose and ¹⁵N-labeled amino acids, for instance, researchers can trace how cells utilize these nutrients to build biomass and generate energy. The resulting distribution of isotopes in downstream metabolites provides a detailed map of active metabolic pathways.[3][4] This is particularly valuable in understanding disease states, such as cancer, where metabolic reprogramming is a hallmark.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

In the field of proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used quantitative technique.[1][5] In a typical SILAC experiment, two populations of cells are cultured in media containing either "light" (normal) amino acids or "heavy" amino acids labeled with ¹³C and/or ¹⁵N.[1][5] After a specific experimental treatment, the cell populations are combined, and the proteins are extracted and analyzed by mass spectrometry. The relative abundance of a protein between the two conditions can be accurately determined by comparing the signal intensities of the light and heavy isotopic forms of its constituent peptides.[5] Dual labeling with both ¹³C and ¹⁵N in amino acids like arginine and lysine provides a larger mass shift, enhancing the accuracy of quantification.[1]

Drug Development

Dual isotope labeling is a critical tool in various stages of drug development. In preclinical studies, it is employed to investigate the Absorption, Distribution, Metabolism, and Excretion (ADME) of drug candidates.[6][7] By synthesizing a drug molecule with ¹³C and/or ¹⁵N labels, its metabolic fate can be traced in vivo, helping to identify metabolites and understand clearance pathways.[6] This information is crucial for assessing the safety and efficacy of a new drug. Furthermore, techniques like SILAC can be used to study the impact of a drug on cellular signaling pathways by quantifying changes in protein phosphorylation.[5]

Experimental Protocols

Protocol 1: ¹³C and ¹⁵N Dual Labeling for Metabolic Flux Analysis

This protocol provides a general framework for a ¹³C and ¹⁵N dual-labeling experiment for metabolic flux analysis in cultured cells.

1. Cell Culture and Labeling:

- Culture cells in a defined medium to ensure metabolic steady state.[3]

- Switch the cells to a medium containing the ¹³C- and ¹⁵N-labeled substrates (e.g., [U-¹³C]-glucose and [U-¹⁵N]-glutamine).[3] The choice of labeled substrate will depend on the specific pathways being investigated.

- Continue the culture until isotopic steady state is reached, which may require several cell doublings.[3]

2. Metabolite Extraction:

- Quench metabolic activity rapidly by, for example, immersing the culture plate in liquid nitrogen or using a cold methanol-water solution.[3]

- Extract intracellular metabolites using a suitable solvent system, such as a methanol:chloroform:water mixture.[3]

- Separate the polar (metabolites) and non-polar phases by centrifugation.[3]

- Dry the polar phase containing the metabolites.

3. Mass Spectrometry Analysis:

- Derivatize the dried metabolites to improve their volatility and chromatographic separation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

- Alternatively, resuspend the metabolites in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

- Acquire mass spectrometry data, ensuring to capture the mass isotopomer distributions of the metabolites of interest.[3]

4. Data Analysis:

- Correct the raw mass spectrometry data for the natural abundance of isotopes.[3]

- Use specialized software to fit the corrected mass isotopomer distributions to a metabolic model, thereby estimating the intracellular metabolic fluxes.[3]

Protocol 2: SILAC for Quantitative Phosphoproteomics

This protocol outlines a typical SILAC experiment to quantify changes in protein phosphorylation, for example, in response to a drug treatment.

1. Cell Culture and SILAC Labeling:

- Culture two separate populations of cells in SILAC-specific media. One population receives "light" amino acids (e.g., ¹²C₆, ¹⁴N₄-Arginine and ¹²C₆, ¹⁴N₂-Lysine), while the other receives "heavy" amino acids (e.g., ¹³C₆, ¹⁵N₄-Arginine and ¹³C₆, ¹⁵N₂-Lysine).[8]

- Ensure complete incorporation of the labeled amino acids by passaging the cells for at least five doublings.[8]

2. Experimental Treatment and Cell Lysis:

- Treat one cell population with the experimental condition (e.g., drug treatment), while the other serves as a control.

- Lyse the cells from both populations using a lysis buffer containing protease and phosphatase inhibitors.

3. Protein Digestion and Phosphopeptide Enrichment:

- Combine equal amounts of protein from the "light" and "heavy" cell lysates.[5]

- Reduce and alkylate the cysteine residues in the proteins.[9]

- Digest the proteins into peptides using an enzyme such as trypsin.[9]

- Enrich for phosphopeptides using techniques like titanium dioxide (TiO₂) chromatography or immunoprecipitation with anti-phosphotyrosine antibodies.

4. LC-MS/MS Analysis:

- Separate the enriched phosphopeptides using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.[5]

- Acquire data in a data-dependent acquisition mode, where the instrument automatically selects peptide ions for fragmentation (MS/MS).

5. Data Analysis:

- Use specialized proteomics software (e.g., MaxQuant) to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms of each phosphopeptide.[10]

- The ratio of heavy to light signal intensity reflects the change in phosphorylation of a specific site in response to the treatment.

Data Presentation

Quantitative data from dual isotope labeling experiments are typically presented in tables to facilitate comparison and interpretation.

Table 1: Example of Metabolic Flux Analysis Data

| Metabolic Reaction | Flux (relative to Glucose uptake) |

| Glycolysis (Glucose -> Pyruvate) | 100 |

| Pentose Phosphate Pathway (oxidative) | 15 |

| TCA Cycle (Isocitrate -> a-Ketoglutarate) | 85 |

| Anaplerosis (Pyruvate -> Oxaloacetate) | 20 |

Table 2: Example of SILAC Phosphoproteomics Data

| Protein | Phosphorylation Site | Log₂(Heavy/Light Ratio) | p-value |

| EGFR | Y1068 | 2.5 | < 0.01 |

| SHC1 | Y317 | 2.1 | < 0.01 |

| ERK1 | T202/Y204 | 1.8 | < 0.05 |

| AKT1 | S473 | 0.2 | > 0.05 |

Table 3: Example of Drug Metabolism Data

| Metabolite | Retention Time (min) | ¹³C/¹²C Ratio | ¹⁵N/¹⁴N Ratio |

| Parent Drug | 12.5 | 0.98 | 0.99 |

| Metabolite 1 (Hydroxylation) | 10.2 | 0.98 | 0.99 |

| Metabolite 2 (Glucuronidation) | 8.7 | 0.98 | 0.99 |

| Metabolite 3 (N-dealkylation) | 11.1 | 0.98 | 0.52 |

Mandatory Visualizations

Signaling Pathways

Caption: Simplified EGFR signaling pathway leading to gene transcription.

Caption: Overview of the mTOR signaling pathway and its regulation.

Experimental Workflows

Caption: General experimental workflow for a SILAC experiment.

Caption: Experimental workflow for ¹³C/¹⁵N metabolic flux analysis.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. researchgate.net [researchgate.net]

- 6. Performance of human mass balance/metabolite identification studies using stable isotope (13C, 15N) labeling and continuous-flow isotope-ratio mass spectrometry as an alternative to radioactive labeling methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]

An In-depth Technical Guide to the Biological Pathways Involving N-Acetyl-D-glucosamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-glucosamine (GlcNAc) is a critical monosaccharide that serves as a fundamental building block for complex glycans and acts as a key signaling molecule in a variety of cellular processes. This technical guide provides a comprehensive overview of the biological pathways involving GlcNAc, with a primary focus on the Hexosamine Biosynthetic Pathway (HBP) and the subsequent post-translational modification, O-GlcNAcylation. We delve into the intricate mechanisms by which GlcNAc metabolism integrates with cellular signaling networks, including the insulin and mTOR pathways, and explore its profound implications in health and disease, particularly in cancer and neurodegenerative disorders. This document offers detailed experimental protocols for studying GlcNAc-related pathways and presents quantitative data in a structured format to facilitate research and drug development efforts in this burgeoning field.

The Hexosamine Biosynthetic Pathway: A Central Hub for Nutrient Sensing

The Hexosamine Biosynthetic Pathway (HBP) is a crucial metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to synthesize uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc.[1][2][3] Approximately 2-5% of cellular glucose enters the HBP, highlighting its role as a significant sensor of cellular nutrient status.[4][5]

The synthesis of UDP-GlcNAc from glucose involves four key enzymatic steps:

-

Fructose-6-phosphate to Glucosamine-6-phosphate: This initial and rate-limiting step is catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT).[3]

-

Glucosamine-6-phosphate to Glucosamine-1-phosphate: This isomerization is carried out by glucosamine-phosphate N-acetyltransferase (GNPNAT).

-

Glucosamine-1-phosphate to N-acetylglucosamine-1-phosphate: This step is catalyzed by N-acetylglucosamine-phosphate mutase (PGM3/AGM1).

-

N-acetylglucosamine-1-phosphate to UDP-GlcNAc: The final step is the formation of the high-energy sugar nucleotide by UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1).

The end-product, UDP-GlcNAc, is a vital precursor for the synthesis of glycoproteins, proteoglycans, glycolipids, and GPI anchors.[6] It is also the sole substrate for the dynamic post-translational modification of nuclear and cytoplasmic proteins known as O-GlcNAcylation.[1][3]

Figure 1: The Hexosamine Biosynthetic Pathway (HBP).

O-GlcNAcylation: A Dynamic Regulator of Cellular Function

O-GlcNAcylation is a reversible post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[3][7] This dynamic process is regulated by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[3][7] Unlike complex glycosylation that occurs in the secretory pathway, O-GlcNAcylation is a rapid and transient modification that acts as a key regulator of a vast array of cellular processes.

The cycling of O-GlcNAc on proteins is exquisitely sensitive to the intracellular concentration of UDP-GlcNAc, making it a direct readout of the cell's metabolic state.[4] O-GlcNAcylation has been shown to modulate:

-

Protein stability and degradation

-

Enzyme activity

-

Protein-protein interactions

-

Subcellular localization

-

Gene transcription

A fascinating aspect of O-GlcNAcylation is its intricate interplay with another major post-translational modification, phosphorylation. O-GlcNAcylation and phosphorylation can occur on the same or adjacent serine/threonine residues, leading to a competitive or synergistic relationship that fine-tunes protein function.[8]

Figure 2: The O-GlcNAcylation Cycle.

Crosstalk with Key Signaling Pathways

The strategic position of the HBP and O-GlcNAcylation at the intersection of metabolism and cellular regulation allows for significant crosstalk with major signaling pathways.

Insulin Signaling

The HBP and O-GlcNAcylation play a crucial role in mediating insulin resistance. Increased flux through the HBP, often a consequence of hyperglycemia and hyperlipidemia, leads to elevated levels of O-GlcNAcylation on key components of the insulin signaling cascade.[9] For instance, O-GlcNAcylation of Insulin Receptor Substrate 1 (IRS-1) and Akt/PKB can impair their phosphorylation and downstream signaling, leading to reduced glucose uptake.[9][10] This creates a negative feedback loop where excess glucose metabolism contributes to a state of insulin resistance.

Figure 3: HBP and O-GlcNAcylation in Insulin Signaling.

mTOR Signaling

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR signaling pathway is also intricately linked to the HBP and O-GlcNAcylation. Glucosamine, which enters the HBP downstream of GFAT, has been shown to activate mTOR signaling.[11][12] This activation can, in turn, influence processes like lipogenesis.[11] Furthermore, key components of the mTOR pathway are themselves O-GlcNAcylated, suggesting a complex regulatory interplay.

Figure 4: Interplay of HBP and O-GlcNAcylation with mTOR Signaling.

Implications in Disease

The central role of GlcNAc metabolism and O-GlcNAcylation in cellular physiology means that their dysregulation is implicated in a wide range of diseases.

Cancer

Cancer cells exhibit altered glucose metabolism, often characterized by increased glucose uptake and glycolysis even in the presence of oxygen (the Warburg effect). This metabolic reprogramming also leads to an increased flux through the HBP and elevated levels of O-GlcNAcylation.[5] Hyper-O-GlcNAcylation has been observed in various cancers and is associated with:

-

Increased proliferation and survival: O-GlcNAcylation of key regulatory proteins like p53 and c-Myc can alter their stability and activity, promoting cancer cell growth.[5]

-

Metastasis: O-GlcNAcylation can influence the expression of proteins involved in cell adhesion and migration.

-

Chemoresistance: Altered O-GlcNAcylation has been linked to resistance to certain chemotherapeutic agents.[5]

Targeting the HBP or O-GlcNAcylation is therefore emerging as a promising therapeutic strategy in oncology.[13]

Neurodegenerative Diseases

In contrast to cancer, many neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, are associated with impaired glucose metabolism and reduced levels of O-GlcNAcylation in the brain.[14][15][16] O-GlcNAcylation is particularly abundant in the brain and plays a neuroprotective role.[14] For example, O-GlcNAcylation of the tau protein can inhibit its hyperphosphorylation, a key pathological hallmark of Alzheimer's disease. Similarly, O-GlcNAcylation of α-synuclein can reduce its aggregation in Parkinson's disease. Therefore, strategies aimed at increasing brain O-GlcNAcylation levels are being explored as potential therapies for these devastating disorders.[16]

Data Presentation

| Parameter | Condition 1 | Condition 2 | Fold Change | Reference |

| Protein O-GlcNAcylation | ||||

| Global O-GlcNAc levels in cancer cells vs. normal cells | Elevated | Normal | Varies by cancer type | [5] |

| Tau O-GlcNAcylation in Alzheimer's brain vs. control | Decreased | Normal | Varies | [14][16] |

| α-synuclein O-GlcNAcylation with OGA inhibitor vs. vehicle | Increased | Vehicle | Varies | [16] |

| HBP Enzyme Activity | ||||

| GFAT activity in diabetic models vs. control | Increased | Normal | Varies | [9] |

| Signaling Pathway Components | ||||

| IRS-1 O-GlcNAcylation in response to high glucose | Increased | Normal Glucose | Varies | [10] |

| Akt phosphorylation in response to insulin with OGA inhibition | Increased | No Inhibition | Varies | [9] |

Experimental Protocols

Detection of Protein O-GlcNAcylation by Immunoblotting

This protocol describes the detection of total protein O-GlcNAcylation in cell lysates using a pan-O-GlcNAc antibody.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Chemoenzymatic Labeling of O-GlcNAcylated Proteins for Enrichment and Mass Spectrometry

This protocol outlines a method for specifically labeling O-GlcNAcylated proteins for subsequent enrichment and identification by mass spectrometry.[17]

Materials:

-

Cell lysate

-

Recombinant β-1,4-galactosyltransferase (Y289L mutant)

-

UDP-GalNAz (N-azidoacetylgalactosamine)

-

Alkyne-biotin

-

Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate) or a copper-free click chemistry reagent

-

Streptavidin-agarose beads

-

Wash buffers

-

Elution buffer

-

Trypsin

-

Mass spectrometer

Procedure:

-

Enzymatic Labeling: Incubate the cell lysate with the Y289L galactosyltransferase and UDP-GalNAz to transfer the azido-sugar to O-GlcNAc residues.

-

Click Chemistry: Add the alkyne-biotin and the copper(I) catalyst to covalently attach biotin to the azido-labeled proteins via a click reaction.

-

Enrichment: Incubate the biotinylated lysate with streptavidin-agarose beads to capture the O-GlcNAcylated proteins.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight to digest the captured proteins.

-

Peptide Elution: Collect the supernatant containing the tryptic peptides.

-

Mass Spectrometry Analysis: Analyze the peptides by LC-MS/MS to identify the O-GlcNAcylated proteins and map the sites of modification.

Figure 5: Workflow for Chemoenzymatic Labeling of O-GlcNAcylated Proteins.

Conclusion

N-Acetyl-D-glucosamine and its associated metabolic and signaling pathways represent a critical nexus in cellular regulation. The Hexosamine Biosynthetic Pathway acts as a sophisticated nutrient sensor, translating metabolic status into a dynamic post-translational modification, O-GlcNAcylation. This modification, in turn, fine-tunes a vast array of cellular processes and engages in intricate crosstalk with key signaling networks like the insulin and mTOR pathways. The profound implications of dysregulated GlcNAc metabolism in major human diseases, including cancer and neurodegenerative disorders, underscore the importance of this field. The technical guidance and experimental protocols provided herein are intended to empower researchers, scientists, and drug development professionals to further unravel the complexities of GlcNAc biology and to accelerate the development of novel therapeutic strategies targeting these fundamental pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 3. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role and Function of O-GlcNAcylation in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uridine diphosphate N-acetylglucosamine - Wikipedia [en.wikipedia.org]

- 7. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Role of protein O-linked N-acetyl-glucosamine in mediating cell function and survival in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Glucosamine increases macrophage lipid accumulation by regulating the mammalian target of rapamycin signaling pathway [bmbreports.org]

- 12. Glucosamine-Induced Autophagy through AMPK–mTOR Pathway Attenuates Lipofuscin-Like Autofluorescence in Human Retinal Pigment Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Mechanistic roles for altered O-GlcNAcylation in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. O-GlcNAcylation and Its Roles in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]

The Role of N-Acetyl-D-glucosamine-¹³C,¹⁵N in Glycosylation Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal role of the stable isotope-labeled monosaccharide, N-Acetyl-D-glucosamine-¹³C,¹⁵N (¹³C,¹⁵N-GlcNAc), in advancing our understanding of glycosylation. Glycosylation, the enzymatic addition of glycans to proteins and lipids, is a fundamental post-translational modification that profoundly influences a vast array of biological processes. Dysregulation of glycosylation is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. The use of stable isotope-labeled precursors like ¹³C,¹⁵N-GlcNAc, coupled with advanced analytical techniques such as mass spectrometry, provides a powerful platform for the quantitative and dynamic analysis of glycosylation in complex biological systems.

Core Principles: Metabolic Labeling with ¹³C,¹⁵N-GlcNAc

Metabolic labeling with stable isotopes is a powerful technique to trace the fate of molecules in living cells. In the context of glycosylation, cells are cultured in a medium where the natural N-Acetyl-D-glucosamine is replaced with its heavy isotope-labeled counterpart, ¹³C,¹⁵N-GlcNAc. This labeled GlcNAc is taken up by the cells and utilized in the hexosamine biosynthetic pathway (HBP) to produce UDP-N-acetylglucosamine (UDP-GlcNAc), the universal donor substrate for O-GlcNAc transferase (OGT) and other glycosyltransferases.[1][2][3] Consequently, the heavy isotopes are incorporated into the glycan portion of glycoproteins.

The key advantage of this approach lies in the ability to distinguish between pre-existing ("light") and newly synthesized ("heavy") glycoproteins using mass spectrometry. The mass difference introduced by the ¹³C and ¹⁵N isotopes allows for the precise quantification of changes in glycosylation levels in response to various stimuli or in different cellular states.

Key Applications in Glycosylation Research

The application of ¹³C,¹⁵N-GlcNAc in conjunction with quantitative proteomics has revolutionized the study of glycosylation, enabling researchers to:

-

Quantify site-specific glycosylation dynamics: Determine the rate of addition and removal (turnover) of O-GlcNAc on specific serine and threonine residues of proteins.

-

Elucidate the role of glycosylation in signaling pathways: Investigate how changes in glycosylation patterns on key signaling proteins, such as those in the insulin and growth factor signaling pathways, affect cellular responses.

-

Identify novel glycosylated proteins: Discover previously unknown glycoproteins and their sites of glycosylation.

-

Profile changes in the glycoproteome: Obtain a global view of how the entire complement of glycoproteins changes under different physiological or pathological conditions.

Experimental Protocols

While a specific, universally adopted protocol for metabolic labeling with ¹³C,¹⁵N-GlcNAc is not extensively detailed in the literature, the following methodologies are adapted from established protocols for metabolic labeling with isotopic glucose and other labeled monosaccharides. Researchers should optimize these protocols for their specific cell type and experimental conditions.

Protocol 1: Metabolic Labeling of Mammalian Cells

-

Cell Culture: Plate mammalian cells (e.g., HeLa, HEK293) in standard growth medium and allow them to reach the desired confluency (typically 70-80%).

-

Labeling Medium Preparation: Prepare a custom growth medium that is deficient in glucose and glutamine. Supplement this medium with the desired concentration of N-Acetyl-D-glucosamine-¹³C,¹⁵N-1. The optimal concentration should be determined empirically but typically ranges from 1-10 mM. Also, supplement with a carbon source that will not be converted to GlcNAc (e.g., dialyzed fetal bovine serum).

-

Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the prepared labeling medium.

-

Incubation: Incubate the cells for a time course determined by the biological question. For dynamic studies, multiple time points are recommended (e.g., 0, 2, 6, 12, 24, 48 hours).

-

Cell Lysis and Protein Extraction: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Collect the cell lysate and determine the protein concentration.

Protocol 2: Enrichment of Glycopeptides

Due to the low stoichiometry of many glycosylation events, enrichment of glycopeptides prior to mass spectrometry analysis is often necessary.

-

Protein Digestion: Denature, reduce, and alkylate the protein lysate, followed by digestion with a protease such as trypsin.

-

Enrichment: Several methods can be employed for the enrichment of O-GlcNAcylated peptides:

-

Lectin Affinity Chromatography: Use a lectin that specifically binds to N-acetylglucosamine, such as Wheat Germ Agglutinin (WGA), immobilized on a solid support.

-

Chemoenzymatic Labeling: This method involves the enzymatic transfer of a tagged galactose analog (e.g., containing a biotin or azide group) to the O-GlcNAc moiety, followed by affinity purification.[2]

-

Phenylboronic Acid (PBA) Solid-Phase Extraction: This technique exploits the interaction between the diol groups of the GlcNAc and boronic acid.[1]

-

Protocol 3: Quantitative Mass Spectrometry

-

LC-MS/MS Analysis: Analyze the enriched glycopeptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a liquid chromatography system.

-

Data Acquisition: Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. For O-GlcNAc analysis, electron-transfer dissociation (ETD) or higher-energy collisional dissociation (HCD) fragmentation is often preferred to preserve the labile glycosidic bond and enable site localization.[1]

-

Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the glycopeptides and quantify the relative abundance of the light and heavy isotopic forms. The software should be configured to account for the mass shift introduced by the ¹³C and ¹⁵N labels.

Data Presentation: Quantitative Analysis of Glycosylation

The quantitative data obtained from mass spectrometry experiments can be summarized in tables to facilitate comparison and interpretation.

Table 1: Example of Quantitative Data for O-GlcNAcylation Site Occupancy

| Protein | UniProt ID | Site | Condition A (Heavy/Light Ratio) | Condition B (Heavy/Light Ratio) | Fold Change (B/A) |

| Protein X | P12345 | S123 | 1.2 ± 0.1 | 3.5 ± 0.3 | 2.9 |

| Protein Y | Q67890 | T456 | 0.9 ± 0.05 | 0.4 ± 0.02 | -2.3 |

| Protein Z | A1B2C3 | S789 | 2.5 ± 0.2 | 2.6 ± 0.2 | 1.0 |

This table represents hypothetical data for illustrative purposes.

Table 2: Turnover Rates of O-GlcNAcylated Peptides

| Protein | Peptide Sequence | Half-life (hours) |

| Protein A | ...S(O-GlcNAc)G... | 8.5 |

| Protein B | ...T(O-GlcNAc)P... | 24.2 |

| Protein C | ...S(O-GlcNAc)A... | 4.1 |

This table represents hypothetical data for illustrative purposes, adapted from studies using ¹³C-glucose labeling.[1]

Signaling Pathways and Experimental Workflows

The use of ¹³C,¹⁵N-GlcNAc is particularly insightful for dissecting the role of glycosylation in complex signaling networks.

Insulin Signaling Pathway

O-GlcNAcylation plays a critical role in modulating the insulin signaling pathway. Increased flux through the hexosamine biosynthetic pathway can lead to aberrant O-GlcNAcylation of key signaling proteins, such as the Insulin Receptor Substrate 1 (IRS-1) and Akt, contributing to insulin resistance.[4]

Caption: O-GlcNAcylation in the Insulin Signaling Pathway.

IGF-1 Signaling Pathway

Similar to insulin signaling, the Insulin-like Growth Factor 1 (IGF-1) signaling pathway is also regulated by glycosylation. N-linked glycosylation is crucial for the proper folding and function of the IGF-1 receptor (IGF-1R), and O-GlcNAcylation can modulate downstream signaling events.

Caption: Role of Glycosylation in the IGF-1 Signaling Pathway.

Experimental Workflow for Quantitative Glycoproteomics

The overall workflow for a quantitative glycoproteomics experiment using ¹³C,¹⁵N-GlcNAc is a multi-step process that requires careful planning and execution.

Caption: Quantitative Glycoproteomics Workflow.

Conclusion

N-Acetyl-D-glucosamine-¹³C,¹⁵N is an invaluable tool for the in-depth study of glycosylation. By enabling the precise quantification of dynamic changes in glycoprotein expression and site-specific glycosylation, this stable isotope-labeled monosaccharide provides researchers with a powerful means to unravel the complex roles of glycosylation in health and disease. The methodologies and workflows outlined in this guide provide a framework for designing and implementing robust quantitative glycoproteomics studies, ultimately contributing to the development of novel therapeutic strategies targeting glycosylation pathways.

References

A Technical Guide to Stable Isotope Labeling in Proteomics: Methods and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles, methodologies, and applications of stable isotope labeling for quantitative proteomics. By incorporating stable isotopes into proteins or peptides, researchers can achieve highly accurate and reproducible quantification of protein abundance, making it an indispensable tool in modern biological research and drug development. This document provides detailed experimental protocols for the most common techniques, presents quantitative data in a clear tabular format, and visualizes complex workflows and pathways to facilitate understanding.

Introduction to Stable Isotope Labeling

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample.[1] Stable isotope labeling techniques introduce a "mass tag" into proteins or peptides, creating heavy and light versions of the same molecule.[2][3] When two or more samples are mixed and analyzed by mass spectrometry (MS), the chemically identical heavy and light peptides are easily distinguished by their mass difference.[4][5] The ratio of their signal intensities in the mass spectrometer directly corresponds to the relative abundance of the protein in the original samples.[4][5] This approach minimizes experimental variability, as samples are combined early in the workflow, and provides superior accuracy compared to label-free methods.[3][6]

The primary strategies for stable isotope labeling fall into two categories:

-

Metabolic Labeling: Stable isotopes are incorporated into proteins in vivo as cells grow and synthesize new proteins. The most prominent example is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[4][7]

-

Chemical Labeling: Stable isotope tags are chemically attached to proteins or peptides in vitro after extraction from cells or tissues. Key examples include Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT).[1][8]

Metabolic Labeling: SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and accurate metabolic labeling strategy.[6] The principle involves growing two populations of cells in media that are identical except for specific essential amino acids. One population is fed "light" medium containing natural amino acids (e.g., ¹²C₆-Arginine), while the other receives "heavy" medium with stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine).[5][6] After several cell divisions, the heavy amino acids are fully incorporated into the entire proteome of the second cell population.[6] The cell populations can then be subjected to different treatments, combined, and analyzed. Because the samples are mixed at the cellular level, SILAC minimizes errors from downstream sample processing.[6]

Experimental Workflow for SILAC

The SILAC workflow involves an initial adaptation phase to ensure complete incorporation of the heavy-labeled amino acids, followed by the experimental phase where differential treatments are applied.

Detailed Experimental Protocol: SILAC

-

Cell Culture and Labeling (Adaptation Phase):

-

Select two populations of the same cell line.

-

Culture one population in "light" SILAC medium (e.g., DMEM deficient in L-lysine and L-arginine) supplemented with normal L-lysine (Lys0) and L-arginine (Arg0).

-

Culture the second population in "heavy" SILAC medium supplemented with stable isotope-labeled L-lysine (e.g., ¹³C₆,¹⁵N₂-Lys, "Lys8") and L-arginine (e.g., ¹³C₆,¹⁵N₄-Arg, "Arg10").

-

Maintain the cells in their respective media for at least five to six cell doublings to ensure >99% incorporation of the labeled amino acids.[7] Verify incorporation efficiency via mass spectrometry on a small aliquot of protein extract.

-

-

Experimental Treatment:

-

Once full incorporation is confirmed, apply the desired experimental conditions (e.g., drug treatment, control vehicle) to the appropriate cell populations.

-

-

Sample Harvesting and Lysis:

-

Harvest both the "light" and "heavy" cell populations separately.

-

Count the cells from each population to ensure accurate mixing.

-

Combine the two populations in a 1:1 ratio based on cell count.

-

Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

-

Protein Digestion:

-

Quantify the total protein concentration of the combined lysate.

-

Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating for 20 minutes in the dark at room temperature.

-

Dilute the sample with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration.

-

Digest the proteins into peptides overnight at 37°C using a protease such as sequencing-grade trypsin (typically at a 1:50 enzyme-to-protein ratio).

-

-

Peptide Cleanup and LC-MS/MS Analysis:

-

Stop the digestion by acidification (e.g., with formic acid).

-

Desalt and concentrate the peptides using a C18 StageTip or solid-phase extraction (SPE) cartridge.

-

Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Quantification is performed at the MS1 level by comparing the area under the curve for the light and heavy peptide isotope envelopes.[7][8]

-

Applications of SILAC

SILAC is a versatile technique used for:

-

Expression Proteomics: Monitoring global changes in protein abundance in response to stimuli.[6]

-

Post-Translational Modification (PTM) Analysis: Quantifying changes in phosphorylation, ubiquitination, or acetylation.[6][9] This often requires an additional enrichment step for the modified peptides.[6][9]

-

Protein-Protein Interaction Studies: Distinguishing specific interaction partners from non-specific background contaminants in immunoprecipitation experiments.[6][10]

-

Protein Turnover Analysis: Using pulsed SILAC (pSILAC) to measure the rates of protein synthesis and degradation.[5][11]

Quantitative Data Example: SILAC Analysis of Drug Response

The table below shows hypothetical data from a SILAC experiment comparing a cancer cell line treated with a targeted inhibitor versus a vehicle control.

| Protein ID | Gene Name | Protein Name | H/L Ratio | Log2(H/L Ratio) | Regulation |

| P04637 | TP53 | Cellular tumor antigen p53 | 0.48 | -1.06 | Down-regulated |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.03 | Unchanged |

| P00533 | EGFR | Epidermal growth factor receptor | 0.99 | -0.01 | Unchanged |

| Q02750 | BCL2 | Apoptosis regulator Bcl-2 | 3.85 | 1.94 | Up-regulated |

| P42336 | CASP3 | Caspase-3 | 4.12 | 2.04 | Up-regulated |

H/L Ratio: Ratio of abundance in inhibitor-treated cells ("Heavy") to control cells ("Light").

Signaling Pathway Analysis with SILAC

SILAC is highly effective for elucidating signaling pathways. For instance, it has been used to characterize phosphotyrosine-dependent signaling cascades downstream of receptor tyrosine kinases (RTKs).[12] Upon ligand binding, RTKs autophosphorylate and recruit downstream signaling proteins, initiating a cascade. SILAC can quantify these dynamic phosphorylation events across the proteome.

Chemical Labeling: iTRAQ and TMT

Chemical labeling techniques apply stable isotope tags to peptides in vitro. Isobaric tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are the most widely used isobaric labeling methods.[13] These reagents consist of an amine-reactive group that covalently binds to the N-terminus and lysine side chains of peptides, a mass normalizer, and a reporter ion group.[14][15] Peptides from different samples are labeled with different tags. Critically, the tags are designed to have the exact same total mass (they are isobaric), so identical peptides from different samples appear as a single peak in the initial MS1 scan.[15] Upon fragmentation (MS/MS), the reporter ions are cleaved, producing unique low-mass signals. The relative intensities of these reporter ions are used to quantify the peptide's abundance across the different samples.[13][16]

The main advantage of this approach is the ability to multiplex several samples in a single run—iTRAQ is available in 4-plex and 8-plex formats, while TMT allows for up to 18-plex or even higher multiplexing.[3][17][18] This increases throughput and is ideal for studies with multiple conditions or time points.[17]

Experimental Workflow for Isobaric Tagging (iTRAQ/TMT)

The workflow for iTRAQ and TMT is nearly identical, differing primarily in the specific chemical tags used.

Detailed Experimental Protocol: TMT

-

Protein Extraction and Digestion:

-

Extract proteins from each sample (e.g., cell pellets, tissues, biofluids) using an appropriate lysis buffer and protocol.[14][19]

-

Perform a protein assay to determine the concentration for each sample.

-

Take an equal amount of protein from each sample (typically 10-100 µg).

-

Perform in-solution or in-gel reduction, alkylation, and tryptic digestion as described in the SILAC protocol.

-

-

TMT Labeling:

-

After digestion, desalt the peptide mixtures using C18 SPE.

-

Resuspend each peptide sample in a labeling buffer (e.g., 100 mM TEAB).

-

Reconstitute the different TMT reagents (e.g., TMTpro™ 18-plex) in anhydrous acetonitrile.

-

Add the appropriate TMT reagent to each corresponding peptide sample.[20] Ensure a different tag is used for each sample.

-

Incubate at room temperature for 1 hour to allow the labeling reaction to complete.[20]

-

-

Quenching and Sample Pooling:

-

Fractionation and LC-MS/MS Analysis:

-

Desalt the pooled, labeled peptide mixture.

-

To reduce sample complexity and increase proteome coverage, fractionate the peptide mixture using techniques like high-pH reversed-phase liquid chromatography.

-

Analyze each fraction by LC-MS/MS. The mass spectrometer must be programmed to perform fragmentation (e.g., HCD) and detect the low-mass reporter ions for quantification.

-

Applications of iTRAQ and TMT

Due to their multiplexing capabilities, iTRAQ and TMT are powerful tools for:

-

Biomarker Discovery: Comparing protein profiles across multiple patient samples (e.g., diseased vs. healthy) to identify potential biomarkers.[21][22][23]

-

Drug Development: Assessing the mechanism of action of a drug by analyzing proteome-wide changes after treatment, or identifying off-target effects.[21][23][24]

-

Systems Biology: Studying complex biological processes by comparing protein expression across numerous time points or conditions.[23]

-

PTM Quantification: Analyzing changes in post-translational modifications across multiple states, often combined with enrichment strategies.[25]

Quantitative Data Example: TMT Analysis of Different Tumor Subtypes

The table below presents hypothetical data from a TMT 10-plex experiment comparing protein expression across three different tumor subtypes (A, B, C) and a normal tissue control. Each condition has biological replicates.

| Protein ID | Gene Name | Protein Name | Subtype A (Avg Ratio) | Subtype B (Avg Ratio) | Subtype C (Avg Ratio) |

| P06733 | VIM | Vimentin | 3.15 | 4.50 | 0.95 |

| P14618 | CDH1 | Cadherin-1 | 0.21 | 0.15 | 1.05 |

| Q9Y6K5 | MKI67 | Proliferation marker Ki-67 | 5.20 | 6.80 | 1.50 |

| P08670 | VWF | von Willebrand factor | 1.03 | 0.98 | 4.88 |

| P02768 | ALB | Serum albumin | 1.01 | 1.00 | 0.99 |

Ratios are relative to the average of the normal tissue control channels.

Summary and Comparison of Techniques

Choosing the right labeling strategy depends on the experimental design, sample type, and research question. SILAC offers high accuracy for cell culture models, while iTRAQ and TMT provide higher throughput for a wider range of sample types.

| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ / TMT (Isobaric Tagging) |

| Labeling Principle | Metabolic incorporation of heavy amino acids in vivo.[7] | Chemical derivatization of peptides in vitro.[8] |

| Sample Type | Proliferating cells in culture; adaptable to some model organisms.[6][10] | Any protein sample, including tissues, clinical samples, and biofluids.[18][21] |

| Multiplexing | Typically 2-plex or 3-plex; can be extended but becomes complex.[26] | 4-plex, 8-plex (iTRAQ); up to 18-plex or more (TMT).[3][17] |

| Quantification Level | MS1 precursor ion intensity.[7] | MS2/MS3 reporter ion intensity.[8] |

| Pros | - High accuracy and precision.[6] - Low experimental variability as samples are mixed early.[6] - Enables dynamic studies of protein turnover (pSILAC).[11] | - High multiplexing capability.[17] - Applicable to a wide range of sample types.[21] - Increased throughput.[17] |

| Cons | - Limited to metabolically active, culturable cells.[6] - Lower multiplexing capability. - Requires complete label incorporation, which can be time-consuming.[27] | - Labeling occurs late in the workflow, potentially introducing variability. - Can suffer from ratio compression/distortion, requiring advanced MS methods. |

References

- 1. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable isotopic labeling in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UWPR [proteomicsresource.washington.edu]

- 4. academic.oup.com [academic.oup.com]

- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 7. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Application of SILAC Labeling in Phosphoproteomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isobaric tag for relative and absolute quantitation - Wikipedia [en.wikipedia.org]

- 14. Top considerations for TMT mass spectrometry analysis | Drug Discovery News [drugdiscoverynews.com]

- 15. Quantification of proteins by iTRAQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantification of Proteins by iTRAQ | Springer Nature Experiments [experiments.springernature.com]

- 17. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]

- 18. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 19. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. iTRAQ Quantification Technology: Principles, Advantages, and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 22. iTRAQ-labeling for biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Application of TMT Technology in Proteomics | MtoZ Biolabs [mtoz-biolabs.com]

- 24. m.youtube.com [m.youtube.com]

- 25. High-Throughput Profiling of Proteome and Posttranslational Modifications by 16-Plex TMT Labeling and Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 26. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]

- 27. researchgate.net [researchgate.net]

Tracing the Hexosamine Biosynthetic Pathway: An In-depth Technical Guide to N-Acetyl-D-glucosamine-13C,15N-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the dual-labeled stable isotope N-Acetyl-D-glucosamine-13C,15N-1 for tracing the metabolic flux through the Hexosamine Biosynthetic Pathway (HBP). The HBP is a critical metabolic route that utilizes glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital precursor for protein and lipid glycosylation.[1][2][3][4] Dysregulation of the HBP is implicated in various diseases, including cancer and diabetes, making it a key target for therapeutic intervention.[5] The use of stable isotope tracers like this compound, coupled with mass spectrometry, offers a powerful method to quantitatively measure the activity of this pathway.[6][7][8]

The Hexosamine Biosynthetic Pathway (HBP)

The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc.[2][3] This molecule is the donor substrate for N-linked glycosylation of proteins in the endoplasmic reticulum and Golgi apparatus, as well as for O-GlcNAcylation of nuclear and cytoplasmic proteins.[2][3] The pathway consists of a series of enzymatic reactions, with glutamine:fructose-6-phosphate amidotransferase (GFAT) being the rate-limiting enzyme.[2][7] N-Acetyl-D-glucosamine (GlcNAc) can enter the HBP through a salvage pathway, bypassing the initial steps.[2][3]

Principle of Isotopic Tracing with this compound

By introducing N-Acetyl-D-glucosamine labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) into a biological system, researchers can track the incorporation of these isotopes into downstream metabolites of the HBP. The dual label provides distinct advantages for metabolic flux analysis. The ¹³C label allows for tracing the carbon backbone of the glucosamine moiety, while the ¹⁵N label tracks the nitrogen atom of the acetyl group. This enables a more detailed and accurate quantification of the pathway's flux and the relative contributions of the de novo and salvage pathways.

Experimental Design and Protocols

A typical experiment involving this compound tracing in cell culture involves several key steps, from cell culture and tracer introduction to metabolite extraction and analysis.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting. A minimum of 1-10 million cells is generally required for metabolomic analysis.

-

Media Preparation: Prepare culture medium containing this compound at a concentration that is sufficient to be taken up by the cells and incorporated into the HBP without causing toxicity. The exact concentration may need to be optimized for the specific cell line and experimental conditions.

-

Isotope Labeling: Replace the standard culture medium with the isotope-containing medium and incubate for a predetermined period. The incubation time should be sufficient to allow for detectable incorporation of the tracer into the metabolites of interest. Time-course experiments are often performed to determine the optimal labeling duration. For many central metabolic pathways, a steady-state labeling is reached after one to two cell population doublings.[9]

Metabolite Extraction

Rapid quenching of metabolic activity and efficient extraction of metabolites are critical for accurate analysis.

-

Quenching: To halt enzymatic reactions, quickly wash the cells with ice-cold phosphate-buffered saline (PBS) and then add a cold extraction solvent, such as 80% methanol, to the culture dish.

-

Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Protein Precipitation: Centrifuge the lysate to pellet the precipitated protein and other cellular debris.

-

Sample Preparation for Analysis: Collect the supernatant containing the polar metabolites and dry it under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of labeled metabolites due to its high sensitivity and selectivity.

Chromatographic Separation

A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar metabolites like sugar phosphates and nucleotide sugars.

Mass Spectrometry Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for the targeted quantification of the labeled and unlabeled metabolites. The MRM transitions for the analytes of interest need to be optimized.

Table 1: Predicted MRM Transitions for HBP Metabolites

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Labeling |

| N-Acetyl-D-glucosamine | 222.1 | 126.1 | Unlabeled |

| N-Acetyl-D-glucosamine-¹³C₆,¹⁵N₁ | 229.1 | 132.1 | Labeled |

| GlcNAc-6-phosphate | 300.0 | 79.0 (PO₃⁻) | Unlabeled |

| GlcNAc-6-phosphate-¹³C₆,¹⁵N₁ | 307.0 | 79.0 (PO₃⁻) | Labeled |

| UDP-GlcNAc | 606.1 | 385.1 (UDP) | Unlabeled |

| UDP-GlcNAc-¹³C₆,¹⁵N₁ | 613.1 | 385.1 (UDP) | Labeled |

Note: These are predicted transitions and should be empirically optimized.

Data Analysis and Presentation

The raw data from the LC-MS/MS analysis is processed to obtain the peak areas for each labeled and unlabeled metabolite. The Molar Percent Enrichment (MPE) is then calculated to determine the fraction of the metabolite pool that is labeled with the heavy isotopes.

MPE (%) = [Σ (Peak Area of Labeled Isotopologues) / (Σ (Peak Area of All Isotopologues))] x 100

The MPE data can be presented in tabular format to facilitate comparison between different experimental conditions.

Table 2: Representative Quantitative Data for HBP Metabolites

| Metabolite | Condition A - MPE (%) | Condition B - MPE (%) |

| N-Acetyl-D-glucosamine-¹³C₆,¹⁵N₁ | 95.2 ± 2.1 | 94.8 ± 2.5 |

| GlcNAc-6-phosphate-¹³C₆,¹⁵N₁ | 78.5 ± 3.4 | 65.1 ± 4.2 |

| UDP-GlcNAc-¹³C₆,¹⁵N₁ | 65.3 ± 4.1 | 48.9 ± 3.8 |

This is representative data and will vary depending on the experimental system.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate the HBP, the experimental workflow, and the logical relationships in the data analysis.

Caption: The Hexosamine Biosynthetic Pathway and the entry of the N-Acetyl-D-glucosamine-¹³C,¹⁵N-1 tracer.

Caption: A typical experimental workflow for stable isotope tracing of the HBP.

Caption: Logical flow from experimental input to metabolic flux determination.

References

- 1. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The dual role of the hexosamine biosynthetic pathway in cardiac physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Parallel labeling experiments and metabolic flux analysis: Past, present and future methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.monash.edu [research.monash.edu]

- 9. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Metabolic Flux Analysis Using Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1] By tracing the path of stable isotope-labeled nutrients, such as ¹³C-glucose or ¹⁵N-glutamine, through metabolic networks, MFA provides a detailed snapshot of cellular metabolism in action.[2] This methodology has become indispensable in fields ranging from metabolic engineering to biomedical research, offering profound insights into the metabolic reprogramming that underlies various disease states, including cancer.[3][4]

Unlike other 'omics' technologies that provide static measurements of gene expression, protein levels, or metabolite concentrations, MFA delivers a dynamic view of pathway activity.[5] This is crucial because metabolite concentrations alone do not always correlate with the rate of metabolic activity. MFA, particularly ¹³C-MFA, is considered the gold standard for quantifying intracellular fluxes in living cells.[2]

The core principle of MFA involves introducing a substrate labeled with a stable isotope (e.g., ¹³C) into a cell culture. As the cells metabolize this substrate, the isotope becomes incorporated into various downstream metabolites. The specific pattern of isotope incorporation, known as the mass isotopomer distribution (MID), is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1] By comparing these experimentally measured MIDs to the MIDs predicted by a computational model of the metabolic network, the intracellular fluxes can be accurately estimated.[6]

This guide provides a comprehensive overview of the principles, experimental protocols, data analysis, and applications of stable isotope-based MFA, with a particular focus on its relevance to drug development and cancer research.

Core Principles of ¹³C-Metabolic Flux Analysis

The fundamental workflow of a ¹³C-MFA experiment can be broken down into five key stages:

-

Experimental Design: This initial and critical phase involves selecting the appropriate isotopic tracer(s) and experimental conditions to maximize the information obtained from the labeling experiment. The choice of tracer, such as [1,2-¹³C₂]glucose or [U-¹³C₆]glucose, will determine the labeling patterns of downstream metabolites and thus the ability to resolve specific fluxes.[7] Computational tools are often used to simulate different labeling strategies and identify the optimal experimental setup.

-

Tracer Experiment: In this step, cells are cultured in a medium containing the selected ¹³C-labeled substrate until they reach a metabolic and isotopic steady state.[8] This ensures that the measured labeling patterns are a true reflection of the underlying metabolic fluxes.

-

Isotopic Labeling Measurement: After the labeling experiment, cellular metabolism is rapidly halted through a process called quenching. Metabolites are then extracted from the cells and analyzed to determine their mass isotopomer distributions. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical platforms used for this purpose.[8]

-

Flux Estimation: The measured MIDs, along with other experimentally determined rates (e.g., glucose uptake, lactate secretion), are used as inputs for a computational model of the cell's metabolic network. The model then estimates the intracellular flux distribution that best explains the observed labeling patterns. This is typically achieved by minimizing the difference between the experimentally measured and model-predicted MIDs.

-

Statistical Analysis: A thorough statistical analysis is performed to assess the goodness-of-fit of the estimated fluxes and to determine their confidence intervals. This step is crucial for ensuring the reliability and robustness of the MFA results.

Stationary vs. Non-Stationary MFA

Metabolic flux analysis can be performed under two different assumptions regarding the isotopic state of the system:

-

Isotopically Stationary MFA (S-MFA): This is the more traditional approach and assumes that the cells have reached an isotopic steady state, meaning the labeling patterns of intracellular metabolites are no longer changing over time.[9]

-

Isotopically Non-Stationary MFA (INST-MFA): This method analyzes the transient labeling dynamics of metabolites before they reach an isotopic steady state.[9][10] INST-MFA can provide additional information about intracellular metabolite concentrations and can be advantageous for systems that are slow to reach isotopic equilibrium.[10]

Experimental Protocols

Detailed and meticulous experimental procedures are paramount for obtaining high-quality data in MFA studies. Below are generalized protocols for key steps in a typical ¹³C-MFA experiment with mammalian cells.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the tracer experiment.

-

Media Preparation: Prepare culture medium containing the desired ¹³C-labeled substrate(s). For example, to trace glucose metabolism, replace the unlabeled glucose in the medium with a specific ¹³C-glucose isotopomer.

-

Tracer Introduction: When cells reach the desired confluency, replace the existing medium with the pre-warmed, ¹³C-labeled medium.

-

Incubation: Incubate the cells for a sufficient period to achieve (or approach, in the case of INST-MFA) isotopic steady state. The required incubation time will vary depending on the cell type and the metabolic pathways of interest.

Quenching and Metabolite Extraction

For Adherent Cells:

-

Aspirate Medium: Quickly aspirate the culture medium.

-

Wash (Optional): Briefly wash the cell monolayer with ice-cold saline to remove any remaining extracellular medium.

-

Quenching: Immediately add a cold quenching solution, such as 80% methanol (-80°C), to the plate to arrest all enzymatic activity.[11]

-

Scraping and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube.

-

Extraction: Proceed with metabolite extraction, which typically involves multiple steps with different solvent compositions (e.g., methanol, water, chloroform) to separate polar and nonpolar metabolites.[11]

-

Centrifugation and Supernatant Collection: Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.

-

Drying: Dry the metabolite extract, for example, using a vacuum concentrator. The dried extract can then be stored at -80°C until analysis.

For Suspension Cells:

-

Cell Collection: Quickly collect a known number of cells from the culture.

-

Quenching: Transfer the cell suspension to a larger volume of a cold quenching solution (e.g., 60% methanol at -40°C).[12][13]

-

Pelleting: Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

-

Supernatant Removal: Carefully aspirate the supernatant.

-

Extraction: Resuspend the cell pellet in a cold extraction solvent and proceed with the extraction protocol as described for adherent cells.

LC-MS/MS for Isotopomer Analysis

-